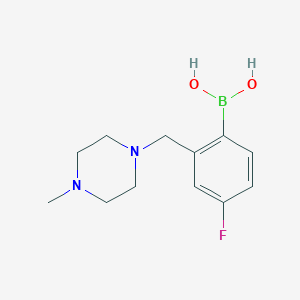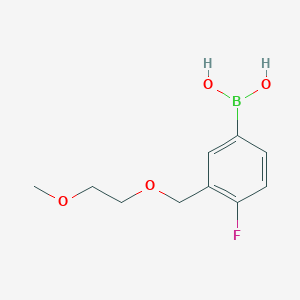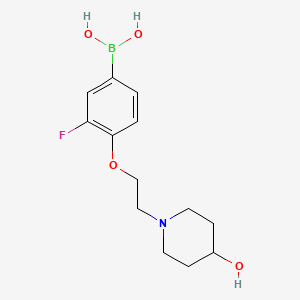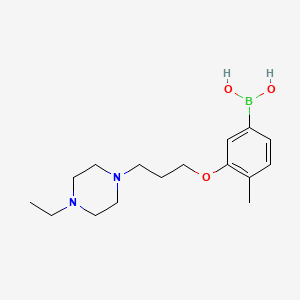
3-(3-(4-Ethylpiperazin-1-yl)propoxy)-4-methylphenylboronic acid
Descripción general
Descripción
3-(3-(4-Ethylpiperazin-1-yl)propoxy)-4-methylphenylboronic acid (EPPMPA) is a novel boronic acid derivative that has been used in various scientific research applications. It is a versatile molecule that has been used in a variety of fields, including organic synthesis, biochemistry, and pharmacology. EPPMPA has been used as a reagent in organic synthesis, as a catalyst in biochemistry, and as a ligand in pharmacology.
Aplicaciones Científicas De Investigación
Synthesis and Molecular Modeling
- Antimicrobial Activity and Molecular Modeling : A study by Mandala et al. (2013) synthesized novel compounds, including derivatives of ethylpiperazin, which showed significant antibacterial and antifungal activities. These findings were further explored through molecular docking studies with oxidoreductase protein organisms.
Synthesis Methods and Catalysts
- Efficient Synthesis Using Novel Catalysts : Research by Murugesan, Gengan, & Lin (2017) discussed the synthesis of ethyl–piperazinyl derivatives using a titanium nanomaterial-based catalyst. This method offers a facile, environmentally friendly approach with potential applications in large-scale production.
Pharmacological Properties
- PPARgamma Agonists : A study by Collins et al. (1998) explored the role of the phenyl alkyl ether moiety in PPARgamma agonists, finding that certain substitutions, including a methylpiperazine group, increased solubility and maintained potency.
Anticonvulsant Activity
- Hybrid Anticonvulsant Agents : Kamiński et al. (2015) synthesized hybrid molecules with elements of known antiepileptic drugs. One of the compounds showed broad-spectrum activity in preclinical seizure models and a favorable safety profile.
cGMP Phosphodiesterase Inhibitors
- cGMP Specific Inhibitors : Research by Dumaitre & Dodic (1996) developed a series of pyrazolo[3,4-d]pyrimidones, including 4-methylpiperazine derivatives, which specifically inhibit cGMP phosphodiesterase and show antihypertensive activity.
Antimicrobial Agents
- Novel Antibacterial Agents : Khalil, Berghot, & Gouda (2010) synthesized new N-substituted imide derivatives, including 4-phenylpiperazin-1-yl derivatives, with promising antimicrobial activities.
Quantum Mechanical Calculations and Molecular Docking
- Benzoxazole Derivatives : Temiz-Arpaci et al. (2021) created benzoxazole derivatives with ethylpiperazinyl components. These compounds showed activity against P. aeruginosa and were further analyzed through quantum mechanical calculations and molecular docking.
Propiedades
IUPAC Name |
[3-[3-(4-ethylpiperazin-1-yl)propoxy]-4-methylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27BN2O3/c1-3-18-8-10-19(11-9-18)7-4-12-22-16-13-15(17(20)21)6-5-14(16)2/h5-6,13,20-21H,3-4,7-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJZYTUEXXYNTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)OCCCN2CCN(CC2)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(4-Ethylpiperazin-1-yl)propoxy)-4-methylphenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






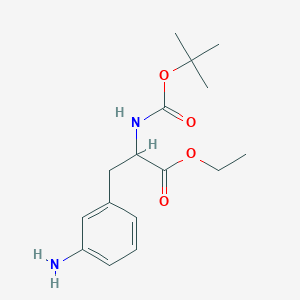

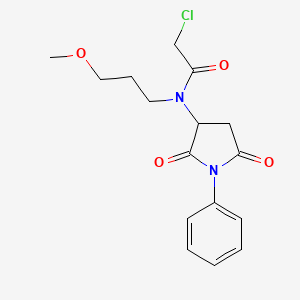
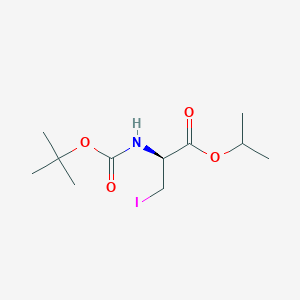
![1-[3-(4-Amino-4-cyano-piperidine-1-carbonyl)-phenyl]-3-isopropyl-urea](/img/structure/B1408755.png)

